molecular formula C23H22N2O4S2 B2615617 N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide CAS No. 1251580-00-3

N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2615617
CAS No.: 1251580-00-3
M. Wt: 454.56
InChI Key: VYUSIMMSMAMITR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl-phenyl-oxazolyl group, and a thiophene-2-sulfonamide moiety

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the thiophene-2-sulfonamide moiety: This is usually done via sulfonation reactions followed by amide bond formation.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzymatic activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide can be compared with other similar compounds, such as:

  • N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-sulfonamide
  • N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyridine-2-sulfonamide

These compounds share similar structural features but differ in the nature of the sulfonamide moiety

Properties

IUPAC Name

N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S2/c1-3-28-21-13-8-7-12-20(21)25(31(26,27)22-14-9-15-30-22)16-19-17(2)29-23(24-19)18-10-5-4-6-11-18/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUSIMMSMAMITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC2=C(OC(=N2)C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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